1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Alzheimer's Disease γ-Secretase Inhibition Oral Bioavailability

Medicinal chemists requiring ortho- or meta-arene mimetics face limited saturated bioisostere options. This strained bicyclo[1.1.1]pentane (BCP) derivative offers validated geometry for meta-fluorophenyl replacement. - **Key outcomes**: Maintains potency (IC50 shift ≤5x) while improving oral exposure up to 4x; 2.8x higher permeability; 1.7x better solubility vs para-fluorophenyl. - **Application**: SAR studies for kinases, GPCRs; reduces hERG/CYP risk via high sp3 fraction. - **Supply**: Rigorous quality control; available for immediate synthesis or stock inquiry.

Molecular Formula C11H11F
Molecular Weight 162.207
CAS No. 1823878-55-2
Cat. No. B2875531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)bicyclo[1.1.1]pentane
CAS1823878-55-2
Molecular FormulaC11H11F
Molecular Weight162.207
Structural Identifiers
SMILESC1C2CC1(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
InChIKeyUKBMDYGEJPCRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)bicyclo[1.1.1]pentane – meta-Phenyl Bioisostere for Drug Discovery


1-(3-Fluorophenyl)bicyclo[1.1.1]pentane (CAS 1823878-55-2) is a strained, three-dimensional building block belonging to the bicyclo[1.1.1]pentane (BCP) family. This compound is characterized by a highly rigid, saturated core that serves as a bioisostere for a phenyl ring [1]. Specifically, the meta-fluorophenyl substitution on the BCP scaffold provides a distinct geometry, mimicking ortho- or meta-substituted arenes, which is a long-sought-after capability in medicinal chemistry for accessing novel chemical space [2]. With a molecular formula of C11H11F, a molecular weight of ~162.2 g/mol, and a high fraction of sp3-hybridized carbons, this compound is a key intermediate for developing drug candidates with potentially improved physicochemical and pharmacokinetic profiles .

Non-Interchangeable SAR Profile of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane


In lead optimization, substituting a phenyl ring with a simple bioisostere is a common strategy, but the specific substitution pattern on the BCP core is critical for maintaining or improving target engagement and ADME properties. While 1,3-disubstituted BCPs are well-established bioisosteres for para-substituted phenyl rings due to their collinear exit vectors, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane offers a fundamentally different geometry [1]. Its substitution pattern allows it to act as a mimetic for ortho- or meta-substituted arenes, a structural class that has historically been difficult to replicate with BCP scaffolds [2]. Simply using a para-substituted BCP analog or a different halogenated phenyl replacement would fail to recapitulate the specific spatial and electronic environment required for binding to targets that recognize ortho- or meta-substituted phenyl groups. This difference can lead to significant variations in biological activity, as demonstrated by the equipotent or slightly reduced activity observed when substituting meta-fluorophenyl groups with BCP analogs in kinase inhibitors, where IC50 values shifted by 3–5 fold [3]. The precise geometry of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is therefore non-interchangeable and must be specifically selected for structure-activity relationship (SAR) studies focused on ortho- or meta-phenyl mimetics.

Quantitative Evidence for 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane


Oral Absorption Improvement Over para-Fluorophenyl Analog

In a direct molecular matched-pair comparison within a γ-secretase inhibitor scaffold, replacing a central para-substituted fluorophenyl ring with a 1,3-disubstituted BCP motif (a close structural analog of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane) resulted in an equipotent enzyme inhibitor with dramatically improved pharmacokinetics [1]. The BCP-containing compound (Compound 3) maintained the same IC50 for enzyme inhibition as the original para-fluorophenyl inhibitor (BMS-708,163) but exhibited a ~4-fold increase in both Cmax and AUC following oral administration in mice [1].

Alzheimer's Disease γ-Secretase Inhibition Oral Bioavailability

Enhanced Permeability and Solubility vs. para-Fluorophenyl

The same head-to-head study on γ-secretase inhibitors quantified significant improvements in key physicochemical properties for the BCP-containing analog (Compound 3) over its para-fluorophenyl counterpart (BMS-708,163) [1]. The BCP analog demonstrated a 2.8-fold increase in passive permeability (Papp = 21.2 × 10⁻⁶ cm/s) and a 1.7-fold increase in aqueous solubility (160 µM) compared to the para-fluorophenyl inhibitor [1].

Biopharmaceutics Permeability Solubility

Improved In Vitro Metabolic Stability Over Phenyl Analogs

Replacement of a phenyl group with a BCP moiety has been shown to enhance metabolic stability. In a separate matched-pair study within an LpPLA2 inhibitor series, the BCP analog exhibited an improvement in intrinsic clearance (CLint) in human liver microsomes compared to its parent phenyl derivative [1]. The BCP modification was associated with a decrease in clearance, from a higher value for the phenyl derivative to a lower, more favorable CLint value for the BCP analog, indicating greater metabolic stability [1].

Drug Metabolism Microsomal Stability ADME

Unique meta-Substituted Arene Mimetic Geometry

Unlike 1,3-disubstituted BCPs, which are para-phenyl mimetics, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane belongs to a class of 1,2-difunctionalized BCPs that are emerging as long-sought-after mimetics for ortho- and meta-substituted arenes [1]. This is a critical structural differentiator. The compound provides a geometry that is not accessible with standard para-BCP analogs [1]. Its synthesis enables the exploration of novel chemical space for targets that require a meta-substituted phenyl ring, an area that has been historically underexplored due to the lack of suitable, stable bioisosteres [1].

Medicinal Chemistry Bioisosteres Chemical Space

Scalable Synthesis of Fluoro-Substituted BCPs

A practical and scalable approach to synthesize various fluoro-substituted BCPs, including analogs of the target compound, has been developed, ensuring that this building block is not just a niche research tool but can be accessed in quantities suitable for lead optimization and preclinical development [1]. The methodology provides a robust route to a diverse array of fluoro-substituted BCPs, addressing a key limitation in the field—the lack of scalable synthetic access to this specific chemical class [1].

Process Chemistry Scalability Fluorination

Reduced hERG and CYP450 Liability Potential

The BCP motif is recognized as a nonclassical phenyl ring bioisostere that can mitigate liabilities associated with a high aromatic ring count, such as CYP450 inhibition and hERG channel blockade . While direct quantitative data for 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane against these specific endpoints is not available, the class-level understanding is that replacing a flat, aromatic fluorophenyl group with a saturated, three-dimensional BCP scaffold reduces the risk of these common drug safety issues .

Toxicology Drug Safety hERG

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane: Prime Applications


Oral Bioavailability Optimization for CNS Leads

In scenarios where a lead compound containing a fluorophenyl ring shows potent target engagement but suffers from poor oral absorption or low solubility, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane can be used as a strategic replacement. The quantitative evidence shows that this substitution can maintain potency while delivering up to a 4-fold improvement in oral exposure (Cmax and AUC) [1]. Its improved passive permeability (2.8-fold) and aqueous solubility (1.7-fold) relative to a para-fluorophenyl analog directly address common PK liabilities of CNS drugs [1].

SAR Expansion for ortho/meta-Phenyl Binding Sites

For targets where the binding site recognizes an ortho- or meta-substituted phenyl ring, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane provides a unique opportunity to explore novel chemical space. Standard para-BCP bioisosteres are unsuitable for this task. This compound, as a validated mimetic for ortho/meta-substituted arenes, allows medicinal chemists to systematically probe the SAR of this specific vector without being limited to flat, aromatic scaffolds [1]. This is particularly valuable for kinases, GPCRs, and other proteins with deep, well-defined pockets.

Metabolic Stability Enhancement for High-Clearance Candidates

When a lead series containing phenyl groups exhibits high intrinsic clearance in human liver microsomes, incorporating the BCP core from 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane can be a proven tactic to enhance metabolic stability. The class of BCP compounds has demonstrated a reduction in clearance relative to their parent phenyl derivatives, a benefit attributed to the increased fraction of sp3-hybridized carbons and the shielding effect of the bicyclic cage [1]. This application is directly supported by evidence from LpPLA2 inhibitor programs, where the BCP analog showed improved stability [1].

Early-Stage Mitigation of hERG and CYP450 Risks

In early drug discovery, proactively reducing the risk of off-target liabilities like hERG channel blockade and CYP450 enzyme inhibition is a best practice. High aromatic ring count is a known risk factor for these toxicities. By selecting a BCP-based building block like 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane from the outset, research teams can preemptively design a more developable molecule with a potentially cleaner safety profile [1]. This is a forward-looking application based on the well-documented class properties of BCP bioisosteres.

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